5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride
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Overview
Description
5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2S It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and an aminocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the aminocyclopropyl intermediate: This step involves the synthesis of the aminocyclopropyl group, which can be achieved through various methods such as cyclopropanation of an appropriate precursor followed by amination.
Coupling with thiophene-2-carboxylic acid: The aminocyclopropyl intermediate is then coupled with thiophene-2-carboxylic acid under suitable reaction conditions, often involving the use of coupling reagents like EDCI or DCC.
Hydrochloride salt formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid
- 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxamide
- 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylate
Uniqueness
The hydrochloride salt form of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid offers enhanced solubility and stability compared to its free acid or amide counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
5-[(1S,2S)-2-aminocyclopropyl]thiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJXGPYKIGQAA-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(S2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(S2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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